molecular formula C23H21FN2O B611351 (1-(5-Fluoropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone CAS No. 1801552-01-1

(1-(5-Fluoropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B611351
M. Wt: 360.43
InChI Key: DULWRYKFTVFPTL-UHFFFAOYSA-N

Description

AM-2201 is a recreational designer drug that acts as a potent but nonselective full agonist for the cannabinoid receptor . It is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University .


Molecular Structure Analysis

The molecular formula of AM-2201 is C24H22FNO . Its structure includes a fluoropentyl chain attached to an indazole group, which is further connected to a naphthalenyl methanone group .


Physical And Chemical Properties Analysis

AM-2201 has a molar mass of 359.444 g/mol . Its density is approximately 1.1 g/cm³, and it has a boiling point of 551.1°C at 760 mmHg . The compound also has a polar surface area of 22 Ų .

Scientific Research Applications

Analytical Characterization and Identification

  • The compound, commonly known by names such as THJ-2201, has been extensively studied for its structural and analytical characteristics. Methods like gas chromatography with mass spectrometry (GC-MS), high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy (FT-IR) have been employed for its structural elucidation. These analytical techniques enable reliable identification of this compound in qualitative analyses of seizures, including smoke mixtures (Shevyrin et al., 2014).

Metabolic and Pharmacokinetic Studies

  • The compound has been the subject of pharmacodynamic, pharmacokinetic, and metabolic studies to understand its effects on the body, especially when used as a synthetic cannabinoid. Studies have been conducted to analyze its metabolites in human urine, providing insights into its consumption and the body's metabolic response. Metabolites, even in low concentrations, have been identified, indicating the compound's presence and its metabolic pathways (Carlier et al., 2018).

Considerations in Forensic Toxicology

  • The compound has been found in illegal products and is of interest in the field of forensic toxicology. Its presence in various formulations, often as an adulterant, poses challenges for legal and forensic frameworks. Detailed analytical characterization is crucial for the accurate detection and quantification of this compound in forensic samples (Nakajima et al., 2011).

Implications for Public Safety and Control Measures

  • Due to its potential impact on public safety, regulatory bodies have taken steps to control its distribution and use. It has been placed into schedule I of the Controlled Substances Act, reflecting the need for stringent regulatory controls and imposing severe administrative, civil, and criminal sanctions on entities handling this compound (Federal Register, 2015).

Safety And Hazards

AM-2201 is a potent synthetic cannabinoid, and its use has been associated with serious health risks. Convulsions have been reported, including at doses as low as 10 mg . In the United States, AM-2201 is a Schedule I controlled substance .

Future Directions

The emergence of synthetic cannabinoids like AM-2201 presents significant challenges for public health and law enforcement. Future research will likely focus on understanding the pharmacology and toxicology of these substances, developing reliable methods for their detection, and crafting effective public health interventions .

properties

IUPAC Name

[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULWRYKFTVFPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901010029
Record name THJ-2201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(5-Fluoropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone

CAS RN

1801552-01-1
Record name THJ 2201
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801552-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name THJ-2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THJ-2201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THJ-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7P051IW0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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